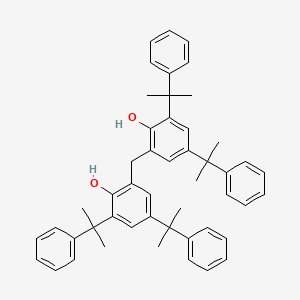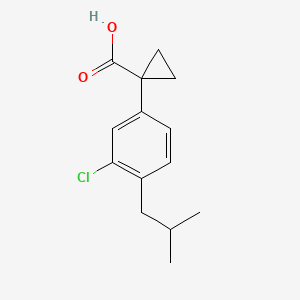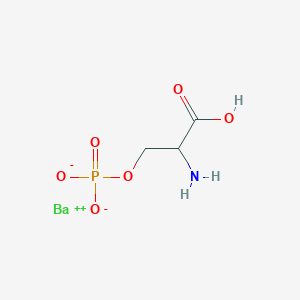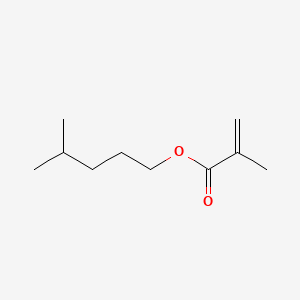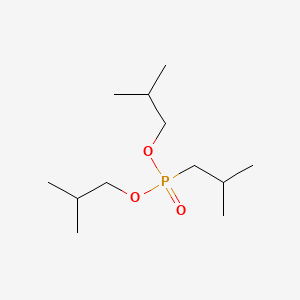
4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione is a brominated organic compound with the molecular formula C16Br8N2O4. This compound is known for its unique structure, which includes multiple bromine atoms and isoindole units. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione typically involves the bromination of isoindole derivatives. One common method includes the reaction of tetrabromophthalic anhydride with suitable amines under controlled conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions, where tetrabromophthalic anhydride is reacted with amines in the presence of catalysts to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as methanol, followed by purification steps to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce less brominated derivatives .
Applications De Recherche Scientifique
4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a flame retardant in various polymer materials to enhance fire resistance
Mécanisme D'action
The mechanism of action of 4,5,6,7-tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine atoms can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Tetrabromophthalic anhydride: A precursor used in the synthesis of the compound.
4,5,6,7-Tetrabromobenzotriazole: Another brominated compound with similar applications in research and industry.
Uniqueness: 4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione is unique due to its multiple bromine atoms and isoindole units, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
26040-45-9 |
|---|---|
Formule moléculaire |
C16Br8N2O4 |
Poids moléculaire |
923.4 g/mol |
Nom IUPAC |
4,5,6,7-tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16Br8N2O4/c17-5-1-2(6(18)10(22)9(5)21)14(28)25(13(1)27)26-15(29)3-4(16(26)30)8(20)12(24)11(23)7(3)19 |
Clé InChI |
KMWPJMQJOSQIDY-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)


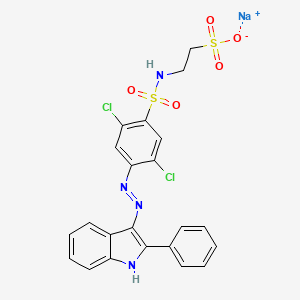

![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
